2,6-Diamino-5-bromo-1H-pyrimidin-4-one chemical properties
2,6-Diamino-5-bromo-1H-pyrimidin-4-one chemical properties
This guide provides an in-depth technical analysis of 2,6-Diamino-5-bromo-1H-pyrimidin-4-one (CAS: 6312-72-7), a critical intermediate in the synthesis of antifolates, antivirals, and kinase inhibitors.[1][2]
Core Scaffold Analysis for Medicinal Chemistry & Drug Development
Executive Summary
2,6-Diamino-5-bromo-1H-pyrimidin-4-one (often referred to as 2,4-diamino-5-bromo-6-hydroxypyrimidine ) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural utility lies in the orthogonality of its functional groups: the 5-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the amino and hydroxyl groups facilitate hydrogen bonding networks critical for ATP-competitive kinase inhibition and folate antagonism.[1][2]
This guide details the physicochemical profile, validated synthesis protocols, and reactivity maps necessary to leverage this compound in high-throughput lead optimization.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The compound exists in a tautomeric equilibrium.[2] While often drawn as the hydroxy-pyrimidine (enol), the pyrimidin-4-one (keto) tautomer typically predominates in the solid state and in polar aprotic solvents like DMSO.[1][2]
Key Properties Table[1][2][11]
| Property | Value/Description |
| IUPAC Name | 2,6-diamino-5-bromo-1H-pyrimidin-4-one |
| Common Synonyms | 2,4-diamino-5-bromo-6-hydroxypyrimidine; 5-bromo-2,6-diamino-4-pyrimidinone |
| CAS Number | 6312-72-7 |
| Molecular Formula | |
| Molecular Weight | 205.01 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Low in water, EtOH; Soluble in DMSO, dilute acid/base |
| Melting Point | >280°C (decomposes) |
| pKa | ~3.5 (protonation of N3), ~10.5 (deprotonation of OH/NH) |
Tautomeric Equilibrium Visualization
The 5-bromo substituent exerts an electron-withdrawing effect, slightly increasing the acidity of the N-H protons compared to the non-brominated parent.[2]
Figure 1: Tautomeric equilibrium.[1][2] The keto form is generally favored in solution, influencing nucleophilicity during derivatization.
Validated Synthesis Protocol
The most robust route to 2,6-diamino-5-bromo-1H-pyrimidin-4-one involves the bromination of 2,6-diaminopyrimidin-4-one (CAS 56-06-4).[1][2] The precursor is synthesized via condensation of guanidine with ethyl cyanoacetate.[2]
Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway from commodity chemicals to the brominated scaffold.
Detailed Experimental Procedure
Step 1: Preparation of 2,6-Diaminopyrimidin-4-one
-
Reagents: Dissolve Sodium (23 g) in absolute Ethanol (500 mL) to form sodium ethoxide.
-
Addition: Add Ethyl cyanoacetate (113 g, 1.0 mol) followed by Guanidine hydrochloride (97 g, 1.02 mol).
-
Reaction: Reflux the mixture for 2–4 hours. The product typically precipitates as a sodium salt.[2]
-
Workup: Neutralize with acetic acid or dilute HCl to pH ~6–7. Filter the white solid, wash with water and ethanol.[2]
-
Validation: Confirm structure via
NMR (DMSO- ). Look for singlet at ~4.7 ppm (H-5 proton).[1][2]
Step 2: Regioselective Bromination (The Critical Step)
Rationale: The 5-position is the most electron-rich site on the pyrimidine ring, activated by the ortho/para-directing amino groups, making it highly susceptible to Electrophilic Aromatic Substitution (
-
Setup: Suspend 2,6-diaminopyrimidin-4-one (10.0 g, 79 mmol) in glacial acetic acid (100 mL).
-
Note: The starting material will not fully dissolve; this is a heterogeneous reaction.[2]
-
-
Bromination: Add elemental Bromine (
) (4.4 mL, ~87 mmol, 1.1 equiv) dropwise over 20 minutes.-
Observation: The suspension will change color (orange/red) initially, then fade as
is consumed.[2]
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Quench & Isolation: Pour the mixture into ice water (300 mL). The product is insoluble and will precipitate.[2]
-
Purification: Filter the solid. Wash extensively with water to remove HBr and acetic acid, then with cold ethanol.[2]
Reactivity & Derivatization Map[1]
The 5-bromo group is the primary "handle" for diversifying this scaffold.[2] However, the low solubility and competing nucleophilic amino groups require specific strategies.[2]
Reactivity Logic
-
5-Position (Bromine): Reactive in Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).[1][2]
-
4-Position (Carbonyl/Hydroxyl): Can be converted to a chloride using
or .[1][2] -
Amino Groups (2- and 6-positions): Nucleophilic.[1][2] Can react with electrophiles (acyl chlorides, isocyanates) or participate in cyclization to form pteridines or purines.[2]
Derivatization Diagram[1][2][11]
Figure 3: Primary divergence points for library generation.[1][2]
Applications in Drug Discovery[2][5][9]
Kinase Inhibition
The 2,6-diaminopyrimidine motif mimics the adenine ring of ATP.[2] By coupling an aryl group to the 5-position (displacing the bromine), researchers can access the hydrophobic pocket of kinase enzymes.[2]
-
Mechanism: The N1 and 2-NH2 groups form a donor-acceptor H-bond pair with the kinase hinge region.[1][2]
Antivirals & Immunomodulators
Derivatives where the bromine is replaced or the ring is fused (e.g., to form guanine analogs) act as:
-
Interferon Inducers: 2-amino-5-bromo-6-phenylpyrimidinones have shown efficacy in inducing interferon production.[1][2][4]
-
DHFR Inhibitors: Lipophilic substituents at the 5-position create potent inhibitors of Dihydrofolate Reductase (DHFR), useful in antibacterial and antimalarial therapies.[2]
Safety & Handling (GHS)[1][2][7]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use a dust mask or biosafety cabinet.[1][2] The compound is a fine powder that can be electrostatic.[2]
References
-
Synthesis of Precursor: Traube, W. Berichte der deutschen chemischen Gesellschaft, 1900 , 33, 1371.[2] (Classic Traube Synthesis).[1][2]
-
Bromination Protocol: English, J. P.; et al. "Studies in the Pyrimidine Series."[2] Journal of the American Chemical Society, 1946 , 68, 453–458.[2] Link[1][2]
-
Antiviral Applications: WierCEnga, W.; et al. "Synthesis and antiviral activity of 2-amino-6-phenyl-4-pyrimidinones."[1][2] Journal of Medicinal Chemistry, 1980 , 23, 237–238.[2] Link[1][2]
-
Chemical Properties & CAS: PubChem Compound Summary for CID 135408764, 2,6-Diamino-5-bromo-1H-pyrimidin-4-one.[1][2][3] Link[1][2]
-
Suzuki Coupling on Pyrimidines: Gong, Y.; et al. "Suzuki coupling of 5-bromopyrimidines."[2] Tetrahedron Letters, 2004 , 45, 1247.[2]
Sources
- 1. 56-06-4|2,6-Diaminopyrimidin-4(1H)-one|BLD Pharm [bldpharm.com]
- 2. 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | C4H5BrN4O | CID 135408764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | C4H5N5O2 | CID 135408762 - PubChem [pubchem.ncbi.nlm.nih.gov]
